molecular formula C19H16O5 B11300516 2-[(6-ethyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetic acid CAS No. 130181-47-4

2-[(6-ethyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetic acid

Cat. No.: B11300516
CAS No.: 130181-47-4
M. Wt: 324.3 g/mol
InChI Key: ZPTZECOHANRPCV-UHFFFAOYSA-N
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Description

2-[(6-ethyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetic acid is a synthetic organic compound belonging to the class of coumarin derivatives. Coumarins are a group of naturally occurring compounds known for their diverse biological activities, including anticoagulant, antimicrobial, and anti-inflammatory properties. This particular compound is characterized by its chromen-2-one core structure, which is substituted with an ethyl group, a phenyl group, and an acetic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(6-ethyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetic acid typically involves the reaction of 6-ethyl-4-phenyl-2H-chromen-2-one with chloroacetic acid in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or ethanol under reflux conditions. The product is then purified by recrystallization from ethanol .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-[(6-ethyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: The acetic acid moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of esters or amides.

Scientific Research Applications

2-[(6-ethyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use as an anticoagulant or anti-cancer agent.

    Industry: Utilized in the development of new materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-[(6-ethyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetic acid involves its interaction with various molecular targets. The compound can inhibit enzymes such as DNA gyrase, which is crucial for bacterial DNA replication, thereby exhibiting antimicrobial activity. It can also modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines .

Comparison with Similar Compounds

Similar Compounds

  • 4-[(6-ethyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]butanoic acid
  • 2-[(6-ethyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanoic acid

Uniqueness

2-[(6-ethyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetic acid is unique due to its specific substitution pattern, which imparts distinct biological activities compared to other coumarin derivatives. Its acetic acid moiety enhances its solubility and reactivity, making it a versatile compound for various applications .

Properties

CAS No.

130181-47-4

Molecular Formula

C19H16O5

Molecular Weight

324.3 g/mol

IUPAC Name

2-(6-ethyl-2-oxo-4-phenylchromen-7-yl)oxyacetic acid

InChI

InChI=1S/C19H16O5/c1-2-12-8-15-14(13-6-4-3-5-7-13)9-19(22)24-17(15)10-16(12)23-11-18(20)21/h3-10H,2,11H2,1H3,(H,20,21)

InChI Key

ZPTZECOHANRPCV-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1OCC(=O)O)OC(=O)C=C2C3=CC=CC=C3

Origin of Product

United States

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